molecular formula C12H18O3 B13150798 (1S)-1-(2,5-diethoxyphenyl)ethanol

(1S)-1-(2,5-diethoxyphenyl)ethanol

Cat. No.: B13150798
M. Wt: 210.27 g/mol
InChI Key: RIRDSRFUNHYUMT-VIFPVBQESA-N
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Description

(1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-diethoxybenzaldehyde and a chiral reducing agent.

    Reduction Reaction: The key step involves the reduction of 2,5-diethoxybenzaldehyde to (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol using a chiral reducing agent under controlled conditions. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol may involve large-scale reduction reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction can lead to the formation of more reduced derivatives, depending on the reducing agent and conditions used.

    Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: More reduced derivatives of the original compound.

    Substitution: Compounds with substituted functional groups on the phenyl ring.

Scientific Research Applications

(1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,5-Diethoxyphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.

    2,5-Diethoxybenzaldehyde: A precursor in the synthesis of (1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol.

    2,5-Diethoxyphenol: A related compound with different functional groups.

Uniqueness

(1S)-1-(2,5-Diethoxyphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of ethoxy groups on the phenyl ring, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

(1S)-1-(2,5-diethoxyphenyl)ethanol

InChI

InChI=1S/C12H18O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-9,13H,4-5H2,1-3H3/t9-/m0/s1

InChI Key

RIRDSRFUNHYUMT-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)OCC)[C@H](C)O

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(C)O

Origin of Product

United States

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